molecular formula C15H17NO B1335471 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 881041-54-9

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1335471
CAS No.: 881041-54-9
M. Wt: 227.3 g/mol
InChI Key: UADKCLODOLSPIR-UHFFFAOYSA-N
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Description

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2,6-diethylphenyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2,6-diethylphenylamine with a suitable aldehyde precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the pyrrole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(2,6-diethylphenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(2,6-diethylphenyl)-1H-pyrrole-3-methanol.

    Substitution: this compound derivatives with nitro or halogen substituents on the phenyl ring.

Scientific Research Applications

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl and pyrrole moieties may interact with hydrophobic pockets in biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-diethylphenyl)-1H-pyrrole: Lacks the aldehyde functional group, resulting in different reactivity and applications.

    1-(2,6-diethylphenyl)-1H-pyrrole-3-carboxylic acid: An oxidized form of the aldehyde compound with distinct chemical properties.

    1-(2,6-diethylphenyl)-1H-pyrrole-3-methanol: A reduced form of the aldehyde compound with different reactivity.

Uniqueness

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the aldehyde functional group and the 2,6-diethylphenyl substituent. This combination imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.

Properties

IUPAC Name

1-(2,6-diethylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-13-6-5-7-14(4-2)15(13)16-9-8-12(10-16)11-17/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADKCLODOLSPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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